[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](3,5-dimethoxyphenyl)methanone
Description
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound with a molecular formula of C19H17N5O4S This compound is notable for its unique structure, which includes a benzoxadiazole ring, a piperazine ring, and a methanone group
Properties
Molecular Formula |
C19H20N4O6S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C19H20N4O6S/c1-27-14-10-13(11-15(12-14)28-2)19(24)22-6-8-23(9-7-22)30(25,26)17-5-3-4-16-18(17)21-29-20-16/h3-5,10-12H,6-9H2,1-2H3 |
InChI Key |
DOZLHMNPNWLFGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. A study by Nacher-Luis et al. (2024) demonstrated that benzoxadiazole derivatives can inhibit the proliferation of cancer cells through mechanisms such as apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. Studies suggest that the presence of the benzoxadiazole and piperazine structures enhances its efficacy.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological applications. Compounds with similar scaffolds have been studied for their impact on serotonin receptors, indicating possible anxiolytic or antidepressant properties.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound and its analogs:
- Anticancer Mechanism Study : A recent investigation into the apoptotic effects on HeLa cells revealed significant increases in sub-G1 phase populations after treatment with the compound, indicating apoptosis.
- Antimicrobial Efficacy Analysis : Comparative studies highlighted the enhanced activity of benzoxadiazole derivatives against resistant bacterial strains, suggesting clinical relevance in treating infections.
Mechanism of Action
The mechanism of action of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological responses. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone
- 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-1-piperazinylmethanone
Uniqueness
Compared to similar compounds, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is unique due to its specific combination of functional groups and structural features.
Biological Activity
The compound 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.41 g/mol. The structure features a benzoxadiazole moiety, a piperazine ring, and a methanone group attached to a dimethoxyphenyl substituent. This unique combination of functional groups is believed to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzoxadiazole ring can engage in π–π interactions and hydrogen bonding with amino acids in target proteins, potentially modulating their functions. The sulfonyl group enhances binding affinity due to its ability to form strong interactions with biological molecules.
Biological Activities
Research has indicated several significant biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that compounds containing benzoxadiazole and piperazine moieties exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating moderate to strong inhibitory effects against pathogens such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential impact of 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone:
- Antibacterial Screening : A series of synthesized compounds were tested for antibacterial activity. Compounds similar in structure showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the piperazine or benzoxadiazole components could enhance efficacy .
- Docking Studies : Molecular docking simulations have illustrated how the compound binds to active sites of various enzymes. For instance, docking studies indicated strong binding affinities for AChE, supporting its potential as an inhibitor .
- Pharmacological Profiling : In vivo studies demonstrated that derivatives of this compound exhibited anti-inflammatory effects in animal models, indicating a broader therapeutic potential beyond antimicrobial activity .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
